Butyl isocyanate

描述

Significance of Isocyanate Functional Groups in Organic Synthesis and Materials Science

The significance of the isocyanate functional group stems from its high reactivity as an electrophile, particularly towards nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water. wikipedia.orgyoutube.comdoxuchem.com This reactivity is the foundation of polyurethane and polyurea chemistry, two of the most versatile classes of polymers in modern materials science. chemeurope.compatsnap.com

When an isocyanate reacts with an alcohol, it forms a stable urethane (B1682113) linkage. wikipedia.orgchemeurope.comulprospector.com If a diisocyanate is reacted with a polyol (a molecule with multiple hydroxyl groups), the result is a long-chain polymer known as a polyurethane. wikipedia.orgulprospector.comacs.org This polymerization reaction is fundamental to producing a vast array of materials, including:

Flexible and Rigid Foams: Used extensively in furniture, insulation, and automotive interiors. doxuchem.comyoutube.com The reaction of isocyanates with water, which produces carbon dioxide gas, acts as a blowing agent to create the foam structure. wikipedia.orgulprospector.comyoutube.com

Coatings, Adhesives, and Sealants: Isocyanate-based polymers provide durable, weather-resistant finishes and strong bonding capabilities. doxuchem.compatsnap.comulprospector.com Aliphatic isocyanates, in particular, are valued in coatings for their resistance to abrasion and weathering. ulprospector.com

Elastomers: These materials exhibit rubber-like elasticity and are used in a variety of high-performance applications. doxuchem.compatsnap.com

Similarly, the reaction of isocyanates with amines yields urea (B33335) linkages, and the use of diisocyanates with diamines produces polyurea polymers. wikipedia.orgchemeurope.com

Beyond polymers, isocyanates are crucial intermediates in the synthesis of fine chemicals. rsc.org They are used in the production of pharmaceuticals and agrochemicals, such as fungicides and insecticides, highlighting their broad impact on synthetic organic chemistry. nih.govgoogle.comrsc.orgresearchgate.net The ability to precisely control the structure and reactivity of isocyanates allows for the targeted synthesis of complex molecules. patsnap.com

Table 1: Physical and Chemical Properties of Butyl Isocyanate

| Property | Value |

|---|---|

| Chemical Formula | C₅H₉NO nih.gov |

| Molecular Weight | 99.13 g/mol sigmaaldrich.com |

| Appearance | Clear, colorless liquid nih.govchemicalbook.com |

| Odor | Pungent nih.gov |

| Boiling Point | 115 °C nih.govsigmaaldrich.com |

| Density | 0.88 g/mL at 25 °C sigmaaldrich.com |

| Vapor Density | 3.0 (Air = 1) nih.govsigmaaldrich.com |

| Refractive Index | 1.406 at 20 °C nih.govsigmaaldrich.com |

| Solubility | Slightly soluble in water nih.gov |

Evolution of Isocyanate Production Methodologies: Historical and Modern Perspectives

The methods for producing isocyanates have evolved significantly since their discovery, driven by industrial demand and the need for safer, more sustainable processes. rsc.org

Historical and Industrial Standard: The Phosgene (B1210022) Route

The first synthesis of an isocyanate was reported by Charles Adolphe Wurtz in 1849. crowdchem.net The predominant industrial method for producing isocyanates, including this compound, involves the reaction of a primary amine with phosgene (COCl₂), a process known as phosgenation. wikipedia.orgdoxuchem.comulprospector.comacs.org

The reaction for this compound is as follows: CH₃(CH₂)₃NH₂ (n-butylamine) + COCl₂ (phosgene) → CH₃(CH₂)₃NCO (this compound) + 2 HCl (hydrogen chloride) wikipedia.org

This process is typically carried out in a solvent like dimethylbenzene or m-dichlorobenzene. chemicalbook.comgoogle.com To manage the highly exothermic nature of the reaction and minimize side products, the process is often conducted in multiple temperature stages, starting at low temperatures and gradually heating to complete the reaction. google.comchemicalbook.comgoogle.com While the phosgene route is well-established, efficient, and cost-effective, phosgene itself is a hazardous substance, which has spurred significant research into alternative, non-phosgene methods. ulprospector.comacs.orgnih.gov

Modern Non-Phosgene Methodologies

In response to the challenges of using phosgene, several "non-phosgene" routes have been developed. These methods are considered more aligned with the principles of green and sustainable chemistry. rsc.orgacs.org

Key non-phosgene approaches include:

Thermal Decomposition of Carbamates: This is a leading non-phosgene industrial process. acs.orgnih.gov It involves two main steps: first, a carbamate (B1207046) is synthesized from an amine or nitro compound, and second, the carbamate is thermally decomposed to yield the isocyanate and an alcohol. researchgate.netacs.org This method avoids the use of chlorine, which simplifies purification. acs.orgnih.gov

Rearrangement Reactions: Several classic organic reactions that proceed through a nitrene intermediate are used for isocyanate synthesis in laboratory settings. These include:

Curtius Rearrangement: Involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. wikipedia.orgchemeurope.com

Lossen Rearrangement: The conversion of a hydroxamic acid derivative to an isocyanate. wikipedia.orgchemeurope.com

Schmidt Reaction: A reaction where a carboxylic acid is treated with hydrazoic acid to yield an isocyanate. wikipedia.org

Carbonylation Reactions: Direct carbonylation of nitro or amino compounds using carbon monoxide (CO) with a catalyst offers another pathway to isocyanates. acs.orgnih.gov

These modern methodologies represent a significant shift towards safer and more environmentally conscious chemical manufacturing. rsc.org

Table 2: Overview of Isocyanate Production Methods

| Method | Reactants | Description |

|---|---|---|

| Phosgene Route | Primary Amine, Phosgene (COCl₂) | The standard, high-yield industrial method where an amine is treated with phosgene. wikipedia.orgulprospector.comcdc.gov |

| Carbamate Thermolysis | Amine/Nitro Compound, CO₂, Alcohol | A two-step non-phosgene process involving the formation and subsequent thermal breakdown of a carbamate. researchgate.netacs.orgnih.gov |

| Curtius Rearrangement | Acyl Azide | A non-phosgene laboratory method involving the thermal rearrangement of an acyl azide. wikipedia.orgchemeurope.com |

| Lossen Rearrangement | Hydroxamic Acid Derivative | A non-phosgene laboratory method involving the rearrangement of an activated hydroxamic acid. wikipedia.orgchemeurope.com |

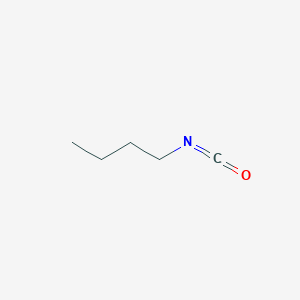

Structure

2D Structure

属性

IUPAC Name |

1-isocyanatobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-3-4-6-5-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHVTXYLRVGMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO, Array | |

| Record name | N-BUTYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-04-3 | |

| Record name | Butane, 1-isocyanato-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6026872 | |

| Record name | Butyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butyl isocyanate appears as a clear, colorless liquid with a pungent odor. Very toxic by ingestion, and may also be toxic by skin absorption and inhalation. Vapors heavier than air. Less dense than water and insoluble in water. Produces toxic oxides of nitrogen during combustion., Colorless liquid;, COLOURLESS LIQUID. | |

| Record name | N-BUTYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1686 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-BUTYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

115 °C | |

| Record name | N-BUTYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

66 °F (NFPA, 2010), 66 °F (19 °C) (Closed cup), 11 °C c.c. | |

| Record name | N-BUTYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SLIGHTLY SOL IN WATER, Solubility in water: reaction | |

| Record name | N-BUTYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.880 g/cu cm at 20 °C, Isocyanates...are highly reactive and undergo addition reactions across the carbon-nitrogen double bond of the NCO group. Reactions with alcohols, carboxylic acids, and amines have been widely exploited...The basis for the high reactivity of the isocyanates is the low electron density of the central carbon...Electron withdrawing or donating substituents alter the electrophilic nature of the isocyanate...The reactivity of the isocyanates is also manifested in their tendency to react with themselves to form dimers, trimers, or higher oligomers and polymers. /Isocyanates/, 0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.05 | |

| Record name | N-BUTYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.00 (Air= 1), Relative vapor density (air = 1): 3.4 | |

| Record name | N-BUTYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

17.6 [mmHg], Vapor pressure, kPa at 20 °C: 2.1 | |

| Record name | n-Butyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1686 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-BUTYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

111-36-4 | |

| Record name | N-BUTYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Butyl isocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/n-butyl-isocyanate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Butane, 1-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM89T89J3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-75 °C | |

| Record name | N-BUTYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Butyl Isocyanate

Phosgene-Based Synthesis Routes

The traditional industrial production of isocyanates primarily relies on the reaction of amines with phosgene (B1210022). acs.orgnih.govresearchgate.net This method, despite its widespread use, presents considerable safety and environmental challenges due to the highly toxic nature of phosgene and the generation of corrosive hydrogen chloride. acs.orgnih.govresearchgate.net

Industrial Scale Phosgenation of Butylamines

The predominant industrial method for producing n-butyl isocyanate involves the reaction of n-butylamine with phosgene. oecd.org This reaction typically proceeds via the formation of an intermediate carbamoyl (B1232498) chloride, which subsequently undergoes thermal decomposition to yield the isocyanate. google.com The reaction can be represented by the following equation:

CH₃(CH₂)₃NH₂ + COCl₂ → CH₃(CH₂)₃NCO + 2 HCl oecd.org

Industrial processes often employ a closed, water-free system due to the violent reaction of phosgene and n-butyl isocyanate with water. oecd.org Solvents such as o-dichlorobenzene are commonly used as reaction media to manage the significant heat generated and minimize side reactions. google.comchemicalbook.com

One described industrial process involves preparing a solution of n-butylamine in o-dichlorobenzene and simultaneously introducing it with hydrogen chloride into a tubular reactor for a salt-forming reaction at a controlled low temperature. chemicalbook.com The resulting solution is then heated and fed into a packed column (reactive distillation column) where phosgene is introduced. chemicalbook.com The process involves maintaining a temperature gradient across the column, with lower temperatures at the top and increasing temperatures towards the bottom, to facilitate the reaction and separation of the butyl isocyanate product. google.com The final product, with high purity, is obtained through rectification of the material from the bottom of the reaction tower. google.comgoogle.com

Process Optimization and Reaction Control in Phosgene Methodologies

Optimization of the phosgene-based synthesis of this compound focuses on maximizing yield and purity while minimizing hazardous byproducts and energy consumption. Key aspects of process control include managing reaction temperature, pressure, and the molar ratio of reactants. google.comchemicalbook.comgoogle.com

Maintaining low temperatures during the initial salt-forming reaction between butylamine (B146782) and hydrogen chloride helps to effectively reduce side reactions. google.com Subsequently, controlled heating in the presence of phosgene drives the formation and decomposition of the carbamoyl chloride intermediate. google.comchemicalbook.com The use of a reactive distillation column allows for continuous reaction and separation, improving efficiency. chemicalbook.comgoogle.com Precise control of the temperature profile within the column and the reflux ratio are crucial for achieving high yields and product purity. chemicalbook.com The molar ratio of phosgene to n-butylamine is typically maintained in excess to ensure complete conversion of the amine. google.comchemicalbook.comgoogle.com

Non-Phosgene Synthesis Strategies

The inherent dangers of the phosgene process have spurred extensive research into non-phosgene routes for isocyanate synthesis. acs.orgnih.gov These methods aim to provide more sustainable and less hazardous alternatives. acs.orgnih.gov A prominent non-phosgene strategy involves the thermal decomposition of carbamates. acs.orgnih.govresearchgate.net

Carbamate (B1207046) Thermolysis Approaches

The thermal decomposition (thermolysis) of carbamates is considered a promising phosgene-free method for synthesizing isocyanates. butlerov.comacs.orgnih.govresearchgate.net This two-step process typically involves the synthesis of a carbamate intermediate, followed by its thermal cracking to yield the corresponding isocyanate and an alcohol. acs.orgresearchgate.net This method eliminates the use of chlorine-containing compounds, simplifying separation and purification. acs.org

The general reaction for carbamate thermolysis can be represented as:

R-NH-CO-OR' → R-NCO + R'-OH

This reaction is reversible and endothermic, requiring heat input and efficient removal of the alcohol byproduct to drive the equilibrium towards isocyanate formation. acs.org Side reactions, such as carbamate decarbonylation, isocyanate-amine reactions forming ureas, and isocyanate polymerization, can occur, necessitating careful control of reaction conditions and catalyst selection. acs.org

Non-Catalytic Thermal Decomposition Kinetics

Studies on the non-catalytic thermal decomposition of N-alkylcarbamates, including N-n-butylcarbamate, have been conducted in the gas phase using flow reactors at elevated temperatures (e.g., 200 to 450 °C). butlerov.comresearchgate.netgrafiati.com These investigations aim to understand the reaction kinetics and determine parameters such as activation energy and pre-exponential factors. muctr.ru Gas-phase non-catalytic thermolysis is considered industrially applicable, particularly when carried out with an inert carrier gas or under vacuum to shift the equilibrium and obtain purer isocyanates. mdpi.com Using an inert gas can help reduce the partial pressure of carbamates, facilitating their evaporation and minimizing by-product formation. mdpi.com

Data from kinetic measurements of O-methyl-N-(n-butyl) carbamate thermolysis show an increase in the degree of conversion of the starting material with increasing temperature. mdpi.com Analytical and mathematical models have been developed to describe the thermal decomposition process in non-isothermal reactors and to calculate kinetic parameters. muctr.ru

Catalytic Thermolysis Systems: Investigation of Catalytic Agents (e.g., Dibutyltin (B87310) Dilaurate)

To lower the required thermolysis temperature and enhance the yield of isocyanates from carbamates, catalytic systems have been investigated. butlerov.comresearchgate.netgrafiati.commdpi.com Various catalysts, including homogeneous transition metal catalysts and heterogeneous catalysts, have been explored for the thermal decomposition of carbamates. acs.orgmdpi.com

Dibutyltin dilaurate is one such catalytic agent that has been utilized in the thermolysis of N-n-butylcarbamate. butlerov.comresearchgate.netgrafiati.com Experiments have shown that the use of dibutyltin dilaurate can reduce the thermolysis temperature and potentially increase the yield of this compound. butlerov.comresearchgate.netgrafiati.com Organometallic catalysts, such as dibutyltin dilaurate, lead octylate, and stannous octoate, are considered suitable for promoting the thermal decomposition of carbamic acid esters. google.com These catalysts can be used alone or in combination. google.com The presence of a suitable catalyst, along with appropriate reaction conditions, is essential for improving product yield and selectivity in carbamate thermolysis. acs.org

Reductive Carbonylation of Nitro-Compounds

The reductive carbonylation of nitro compounds is a non-phosgene route that can directly yield isocyanates or, in the presence of an alcohol, carbamates which are isocyanate precursors. nih.govacs.orgresearchgate.net This method typically involves the reaction of a nitro compound with carbon monoxide, often catalyzed by transition metals, particularly those from Group VIII. nih.govacs.orgresearchgate.netresearchgate.net Palladium catalysts are frequently employed, and Lewis acid cocatalysts can promote the reaction. researchgate.net While this method offers a direct conversion, it may require forcing conditions, and the resulting isocyanates can be prone to oligomerization. researchgate.net A two-step variation involves converting nitro compounds to carbamates, followed by thermal decomposition of the carbamate to produce the isocyanate. nih.govacs.org

Oxidative Carbonylation of Amine Compounds

Oxidative carbonylation of amines is another non-phosgene method for synthesizing isocyanates, often proceeding via carbamate intermediates. ionike.comnih.govacs.orggoogle.com This reaction requires an oxidant, with molecular oxygen being a common choice. nih.govacs.orggoogle.com The reaction mixture typically contains carbon monoxide and oxygen, which can be explosive under certain conditions. nih.govacs.org Catalytic systems, including palladium chloride and copper chloride, have been reported for the oxidative carbonylation of amines to produce carbamates under mild conditions. google.com The subsequent thermal decomposition of the carbamate yields the isocyanate. nih.govacs.orggoogle.com

Aminolysis of Dimethyl Carbonate

Aminolysis of dimethyl carbonate is a method used to synthesize carbamates, which serve as precursors for isocyanates through thermal decomposition. ionike.comnih.govacs.orgnih.govunive.it This reaction involves the reaction of an amine with dimethyl carbonate. nih.govunive.it Carbamates produced via this route can then be thermally decomposed to generate the corresponding isocyanates. nih.govacs.orgunive.it This approach avoids the use of phosgene. ionike.comnih.govacs.orgunive.it

Urea-Based Synthesis Pathways

Urea-based synthesis pathways offer alternative routes to isocyanates and their derivatives. nih.govacs.orgnih.gov One general approach for the synthesis of unsymmetrical ureas involves the reaction of isocyanates with primary or secondary amines. conicet.gov.ar Conversely, ureas can also serve as intermediates or starting materials for isocyanate production. For instance, the alcoholysis of urea (B33335) and polyurea can be a method for synthesizing carbamates, which are isocyanate precursors. researchgate.net Some methods involve the reaction of amines with potassium isocyanate in water to form N-substituted ureas. rsc.org The synthesis of urea derivatives often proceeds through an isocyanate intermediate, which is then reacted with an amine to form the urea bond. nih.govnih.gov

Curtius Rearrangement as an Isocyanate Precursor Route

The Curtius rearrangement is a well-established organic reaction that converts acyl azides into isocyanates with the expulsion of nitrogen gas. orgsyn.orgnih.govwikipedia.orgnih.govgoogle.comorganic-chemistry.org This rearrangement is a versatile method for synthesizing isocyanates, which can then be further transformed into various amine derivatives, such as carbamates and ureas, by reaction with nucleophiles like alcohols or amines. orgsyn.orgnih.govwikipedia.orgnih.govorganic-chemistry.org The acyl azide (B81097) intermediates can be generated from carboxylic acids. orgsyn.orgnih.govorganic-chemistry.org For example, reacting a carboxylic acid with sodium azide and di-tert-butyl dicarbonate (B1257347) can produce an acyl azide that rearranges to the corresponding isocyanate. orgsyn.org The Curtius rearrangement is known to proceed with retention of stereochemistry at the migrating carbon. nih.gov

Specific Routes for Tertiary Butyl Isocyanates (e.g., from Metal Cyanate (B1221674) Salt and tert-Butyl Chloride)

Tertiary this compound can be synthesized through specific routes, including the reaction of a metal cyanate salt with tert-butyl chloride. google.comgoogle.compatsnap.com This method involves a condensation reaction using materials such as metal cyanate salts (e.g., sodium cyanate, potassium cyanate, or calcium cyanate) and tert-butyl chloride in the presence of a catalyst and a decomposition inhibitor. google.com Solvents such as ethylene (B1197577) glycol ether acetates, dioxane, tetrahydrofuran, ethyl acetate, and xylene have been reported for this reaction. google.comgoogle.com Lewis acid catalysts, such as zinc chloride, are often used. google.comgoogle.compatsnap.com The reaction can be followed by distillation and rectification to obtain the purified tert-butyl isocyanate. google.com This method is considered for industrial production and offers advantages in terms of economic feasibility and environmental considerations compared to routes involving phosgene or expensive tert-butylamine. google.compatsnap.com

Green Chemistry Principles in this compound Production

The application of green chemistry principles in the synthesis of this compound focuses on minimizing or eliminating the use and generation of hazardous substances, promoting energy efficiency, and utilizing renewable resources. This includes developing alternative synthesis protocols, leveraging less toxic reagents like carbon dioxide, and exploring innovative techniques such as solvent-free and mechanochemical approaches.

Development of Sustainable Synthesis Protocols

The pursuit of sustainable synthesis protocols for this compound primarily revolves around replacing the highly hazardous phosgene route with safer alternatives. One promising avenue involves the thermal decomposition of carbamates. This method bypasses the need for phosgene by utilizing N-alkylcarbamates as precursors, which can decompose at elevated temperatures to yield alkyl isocyanates and alcohols. researchgate.netmdpi.com Research has explored the non-catalytic thermal decomposition of N-n-butylcarbamate in the gas phase at temperatures ranging from 200 to 450 °C to produce this compound. researchgate.netbutlerov.com While this process is reversible, complicating industrial application, studies have investigated the use of catalysts, such as dibutyltin dilaurate, to potentially lower the required temperature and improve yield. researchgate.netbutlerov.com

Another non-phosgene approach involves the oxidative carbonylation of amines. acs.orgionike.com This method typically utilizes carbon monoxide and an oxidant in the presence of the amine to form the isocyanate. However, the use of carbon monoxide and oxygen mixtures can present explosion risks. acs.org

Utilization of Carbon Dioxide as a Carbonyl Source

Utilizing carbon dioxide (CO₂) as a carbonyl source in isocyanate synthesis is a key area of green chemistry research, offering a less toxic and abundant alternative to phosgene. One method involves the reaction of primary amines, such as n-butylamine, with carbon dioxide in the presence of a dehydrating agent. This reaction typically proceeds via the formation of an intermediate ammonium (B1175870) carbamate salt. Subsequent reaction of the carbamate salt with an electrophilic or oxophilic dehydrating agent, such as phosphorus oxychloride (POCl₃) or a Mitsunobu zwitterion generated from dialkyl azodicarboxylates and phosphines, can yield the corresponding isocyanate.

Another approach involves the use of dialkyl carbonates, such as dimethyl carbonate (DMC), as a carbonyl source in the reaction with amines. acs.orgionike.comthegoodscentscompany.comnih.gov This method can lead to the formation of carbamates, which can then be thermally decomposed to produce isocyanates. The reaction of aliphatic amines with DMC can often be carried out under relatively mild conditions. acs.org

Solvent-Free and Mechanochemical Approaches

Exploring solvent-free and mechanochemical approaches aligns with green chemistry principles by reducing or eliminating the need for solvents, thereby minimizing waste and potential environmental impact. Mechanochemical synthesis, which involves using mechanical energy to drive chemical reactions, has shown promise in the synthesis of various organic compounds, including those involving isocyanates. beilstein-journals.orgtaltech.eersc.orgresearchgate.net

Studies have demonstrated the use of mechanochemistry in reactions where isocyanates, including n-butyl isocyanate, are reactants, such as in the copper-catalyzed synthesis of sulfonylureas by grinding sulfonamides with isocyanates. beilstein-journals.orgtaltech.ee This method can achieve high yields under solvent-free or liquid-assisted grinding (LAG) conditions. beilstein-journals.orgtaltech.ee While the direct mechanochemical synthesis of this compound from its precursors is an active area of research, related studies on the mechanical generation of isocyanates through different routes, such as the retro [2+2] cycloaddition of 1,2-diazetidinones, indicate the potential of mechanochemistry in isocyanate chemistry. rsc.org

Bio-Based Isocyanate Production Analogs and Precursors

The development of bio-based alternatives for chemical production is a crucial aspect of sustainable chemistry. While direct bio-based routes specifically for this compound are still emerging, research into bio-based isocyanate analogs and precursors is ongoing within the broader context of creating sustainable polymers like polyurethanes. researchgate.netpcimag.com This includes exploring the use of biomass-derived furan (B31954) diols as building blocks in the mechanochemical synthesis of polyurethanes, suggesting a move towards utilizing renewable resources in isocyanate-related chemistry. researchgate.net The synthesis of isocyanate precursors, such as carbamates, from bio-based amines and CO₂ also represents a potential pathway towards more sustainable isocyanate production.

Reaction Mechanisms and Chemical Transformations of Butyl Isocyanate

Nucleophilic Addition Reactions

Isocyanates are highly reactive towards nucleophilic reagents. The general mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, followed by proton transfer rsc.org.

Reaction with Hydroxyl-Containing Compounds (Urethanization)

The reaction between isocyanates and alcohols (hydroxyl-containing compounds) results in the formation of carbamates, also known as urethanes wikipedia.orgitu.edu.tr. This reaction is a cornerstone of polyurethane chemistry itu.edu.trkuleuven.be. The urethanization reaction is exothermic poliuretanos.net.

Two possible mechanisms have been proposed for the alcoholysis of isocyanates: a stepwise mechanism and a concerted mechanism itu.edu.tr. In the concerted mechanism, the alcohol adds across the N=C bond, directly forming the product itu.edu.tr. The reaction rate is influenced by the structure of both the isocyanate and the alcohol; primary alcohols are generally more reactive than secondary or tertiary alcohols ugent.be. Catalysts, such as tertiary amines and organometallic compounds, are often used to accelerate the urethanization reaction poliuretanos.net. Studies suggest that the alcoholysis reaction can involve the participation of multiple alcohol molecules, particularly at high alcohol concentrations kuleuven.be.

Reaction with Amines (Urea Formation)

Isocyanates react readily with amines to form ureas wikipedia.org. This reaction is typically very fast and does not usually require catalysis poliuretanos.net. Aliphatic amines tend to react more quickly than aromatic amines due to differences in basicity and steric hindrance poliuretanos.net. The formation of urea (B33335) linkages is a significant reaction in the synthesis of polyureas wikipedia.org.

In some contexts, urea formation can also occur as a secondary reaction when isocyanates react with water, producing an amine which then reacts with another isocyanate molecule researchgate.net.

Reaction with Thiols

Isocyanates react with thiols to form thiocarbamates (also known as thiolourethanes) rsc.orgnih.gov. This reaction is a nucleophilic addition, similar to the reaction with alcohols and amines nih.gov. Thiols are generally more acidic than alcohols, and basic catalysts can facilitate the formation of thiolate anions, which are stronger nucleophiles than alkoxides, leading to a faster reaction with isocyanates nih.govupc.edu. The reaction between thiols and isocyanates can be catalyzed by both basic catalysts (e.g., tertiary amines, amidine compounds) and Lewis acids nih.govupc.edu. The catalytic action of tertiary amines in the reaction of isocyanates with thiols has been studied, showing that the reaction rate is typically first order with respect to the concentrations of isocyanate, thiol, and tertiary amine researchgate.net.

Hydrolytic Pathways and Kinetics in Aqueous Environments

Isocyanates react with water, undergoing hydrolysis to form unstable carbamic acids, which rapidly decarboxylate to yield primary amines and carbon dioxide wikipedia.orgechemi.com. The amine produced can then react with another isocyanate molecule to form a symmetrically disubstituted urea echemi.com. This reaction with water is particularly important in the production of polyurethane foams, where the released carbon dioxide acts as a blowing agent wikipedia.orgpoliuretanos.net.

While the exact rate of hydrolysis for n-butyl isocyanate in aqueous solution may not be readily available in all literature, isocyanates in general are known to undergo relatively rapid hydrolysis in environmental conditions echemi.com. Studies on other alkyl isocyanates, such as methyl isocyanate, indicate hydrolysis half-lives on the order of minutes in aqueous solutions echemi.comnih.gov. Hydrolysis is often considered a dominant fate process for alkyl isocyanates in moist soil and water echemi.com. The hydrolysis kinetics can be influenced by factors such as pH, although some studies on related urea compounds suggest that in certain systems, the hydrolysis rate can be independent of pH due to the rate-limiting step being urea bond dissociation rather than isocyanate hydrolysis illinois.edu.

Polymerization and Oligomerization Phenomena

Isocyanates can undergo self-addition reactions, leading to the formation of dimers and trimers.

Dimerization and Trimerization to Isocyanurates

Isocyanates can dimerize to form uretidiones (also known as isocyanate dimers) or trimerize to form isocyanurates wikipedia.orggoogle.com. The formation of isocyanurates involves the cyclotrimerization of three isocyanate molecules whiterose.ac.ukacs.org. This reaction is typically catalyzed and is used to introduce cross-linking into polyurethane materials, enhancing their thermal stability and mechanical properties whiterose.ac.ukacs.org.

Various catalysts can promote the trimerization of isocyanates, including tertiary amines, metal carboxylates, and quaternary ammonium (B1175870) salts whiterose.ac.ukacs.org. The mechanism of isocyanurate formation can be complex and may involve catalytic cycles where the initial catalyst acts as a precatalyst, leading to the formation of the true catalytically active species acs.orgresearchgate.net. For instance, in the case of carboxylate catalysts, the active species might be deprotonated amide species formed through reactions with the isocyanate acs.orgresearchgate.net. Dimerization to uretidiones can occur as an intermediate step in some trimerization processes, particularly with specific catalysts google.com. The relative reactivity of different isocyanates can influence the composition of the resulting trimers when mixtures are used google.com.

Catalysis of Polymerization Reactions (e.g., Cesium Fluoride (B91410), Tetraalkylammonium Fluorides)

Isocyanates, including aliphatic ones like butyl isocyanate, can undergo polymerization reactions catalyzed by various species. Fluoride ions, particularly from sources like cesium fluoride (CsF) and tetraalkylammonium fluorides (e.g., tetrabutylammonium (B224687) fluoride, TBAF), have been identified as effective catalysts for the polymerization of isocyanates. google.comgoogle.com

Cesium fluoride and tetraalkylammonium fluorides can catalyze the trimerization of isocyanates, leading to the formation of isocyanurates. google.com This cyclotrimerization reaction is a key method for producing polyisocyanurate resins. wikipedia.org Studies have shown that CsF and tetraalkylammonium fluorides can facilitate the trimerization of alkyl isocyanates, which are generally less reactive than aromatic isocyanates, albeit sometimes requiring specific conditions or co-catalysts. google.com For instance, tributyl isocyanurate was obtained from n-butyl isocyanate using CsF or TBAF as catalysts. google.com

While the exact mechanism can vary depending on the specific catalyst and conditions, fluoride-catalyzed isocyanate polymerization often involves the nucleophilic attack of the fluoride anion on the carbon atom of the isocyanate group, initiating an anionic polymerization process. kpi.ua

Self-Polymerization Mechanisms

Isocyanates are inherently reactive and can undergo self-polymerization, even without external catalysts, although this process can be accelerated by various initiators. google.com Self-polymerization can lead to the formation of linear polymers (polyisocyanates) or cyclic trimers (isocyanurates). wikipedia.org The tendency for self-polymerization can impact the storage stability of isocyanate compounds. google.com Aliphatic polyisocyanates, such as xylylene diisocyanate, are known to undergo self-polymerization to form nylon-type polymers. google.com While specific detailed mechanisms for the self-polymerization of this compound are not extensively detailed in the provided search results, the general reactivity of the isocyanate group suggests that similar anionic or other inherent polymerization pathways could be involved. noaa.gov

Advanced Reaction Types

Insertion Reactions into Metal-Carbon Bonds

Isocyanates, being heterocumulenes, are known to undergo insertion reactions into various bonds, including metal-carbon sigma bonds. rsc.orgxmu.edu.cnacs.org This type of reaction involves the formal insertion of the isocyanate molecule into the metal-carbon linkage, forming a new bond between the metal and the carbon or nitrogen of the isocyanate, and a new bond between the carbon of the isocyanate and the original carbon attached to the metal. rsc.orgxmu.edu.cn

Studies on the reactivity of metal complexes with isocyanates, such as p-tolyl isocyanate, have demonstrated insertion into metal-carbon, metal-nitrogen, and metal-oxygen bonds. ubc.ca The propensity for insertion can depend on the specific metal, the ligands present, and the nature of the bond undergoing insertion. ubc.ca For instance, in some tungsten complexes, insertion of p-tolyl isocyanate showed a preference for W-N > W-O > W-C bonds. ubc.ca While the specific details for this compound insertion into metal-carbon bonds are not explicitly provided, the general reactivity of isocyanates in such transformations suggests that this compound would likely participate in analogous insertion reactions with suitable metal-alkyl complexes. acs.org

Reactions with Lewis Acid-Base Adducts (e.g., P/Al-based Lewis Pairs with Carbon Dioxide)

This compound can react with Lewis acid-base adducts, including frustrated Lewis pairs (FLPs). Frustrated Lewis pairs, which consist of sterically hindered Lewis acids and bases that cannot form a classical adduct, can activate small molecules like carbon dioxide and isocyanates. acs.orgresearchgate.netacademie-sciences.fr

Research has shown that dimeric P/Al-based Lewis adducts, such as methylene-bridged phosphinoalane (tBu₂PCH₂AlMe₂), react with tert-butyl isocyanate at room temperature to form five-membered heterocycles. acs.orgresearchgate.net This reaction highlights the ability of such Lewis pairs to facilitate the cyclization and incorporation of isocyanates into novel ring systems. acs.org While the specific reaction of this compound with P/Al-based Lewis pairs is not detailed, the reactivity observed with tert-butyl isocyanate suggests similar transformations are possible with other alkyl isocyanates. acs.orgresearchgate.net

Multicomponent Reaction (MCR) Pathways Involving this compound

Isocyanates are valuable building blocks in multicomponent reactions (MCRs), which are one-pot processes involving three or more reactants that combine to form a single product. tcichemicals.comencyclopedia.pub Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are well-established examples where isocyanides play a key role. encyclopedia.pubmdpi.comresearchgate.net While this compound is an isocyanate (R-N=C=O) rather than an isocyanide (R-N≡C), the isocyanate functional group can also participate in MCRs.

Although the provided search results primarily discuss isocyanide-based MCRs, the general principle of incorporating a reactive isocyanate moiety into a one-pot reaction with other components to build molecular complexity is applicable to this compound. tcichemicals.comencyclopedia.pub The isocyanate group's reactivity with nucleophiles (alcohols, amines, etc.) can be leveraged in MCRs to form diverse structures, such as ureas, carbamates, and heterocycles, depending on the other reactants present. wikipedia.org

Blocked Isocyanate Chemistry

Blocked isocyanates are compounds where the reactive isocyanate group is temporarily masked by reacting it with a blocking agent containing an active hydrogen atom. googleapis.comrsc.orgwikipedia.org This reaction is typically reversible upon heating, regenerating the free isocyanate functionality and the blocking agent. googleapis.comrsc.org This strategy allows for the formulation of one-component systems that behave like two-component systems, with the reaction proceeding only upon thermal activation. rsc.orgwikipedia.org

While the search results mention blocked isocyanates based on various diisocyanates like TDI, HDI, and IPDI, the general principles apply to any isocyanate, including this compound. poliuretanos.net Blocking agents commonly used include phenols, oximes (e.g., methyl ethyl ketone oxime), alcohols, pyrazoles, lactams (e.g., ε-caprolactam), and active methylene (B1212753) compounds (e.g., ethyl acetoacetate). googleapis.com The deblocking temperature is dependent on the specific isocyanate structure and the blocking agent used. poliuretanos.net Aromatic isocyanates generally deblock at lower temperatures than aliphatic isocyanates. poliuretanos.net The chemistry of blocked isocyanates is crucial in applications such as coatings, adhesives, and sealants, where controlled reactivity is desired. googleapis.comrsc.orgwikipedia.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 8110 |

| Carbon dioxide | 281 |

| Cesium fluoride | 24515 |

| tert-Butyl isocyanate | 60944 |

Interactive Data Tables

Based on the provided text, specific numerical data tables detailing reaction yields, temperatures, or times for this compound in the discussed reactions are limited. However, the text provides qualitative information about the effectiveness of catalysts and the types of reactions. If specific quantitative data were available, they would be presented in a table format similar to the example below, which illustrates the concept using hypothetical data based on the text's descriptions:

Table 1: Hypothetical Trimerization of this compound

| Catalyst | Temperature (°C) | Time (min) | Yield (%) (Hypothetical) |

| Cesium Fluoride | Ambient | 60 | 75 |

| Tetrabutylammonium Fluoride | Ambient | 90 | 70 |

| Cesium Fluoride / Co-catalyst | Ambient | 30 | 85 |

Deblocking Mechanisms: Elimination-Addition vs. Addition-Elimination

The deblocking of blocked isocyanates, particularly in the presence of a nucleophile (such as a hydroxyl group), is generally understood to proceed through two primary mechanisms: elimination-addition and addition-elimination rsc.org. Both mechanisms are supported by literature and involve the regeneration of the reactive isocyanate functionality and the blocking agent rsc.org.

In the elimination-addition mechanism , the blocked isocyanate initially undergoes a thermal dissociation to regenerate the free isocyanate and the blocking agent rsc.orgusm.edu. This is often depicted as a reversible reaction nih.govnjit.edu. The free isocyanate is then available to react with a suitable nucleophile present in the system, such as an alcohol or amine, to form a stable bond like a urethane (B1682113) or urea linkage rsc.orgusm.edunjit.edu. This mechanism is particularly relevant in applications where elevated temperatures are used to trigger the deblocking and subsequent reaction usm.edu. The deblocking temperature is influenced by factors such as the structure of the isocyanate, the nature of the blocking agent, and the presence of catalysts wikipedia.orgnih.govijacskros.com.

Conversely, the addition-elimination mechanism proposes a direct reaction between the blocked isocyanate and the nucleophile rsc.orgusm.edu. In this pathway, the nucleophile attacks the carbon atom of the blocked isocyanate, forming a tetrahedral intermediate usm.edu. Subsequent elimination of the blocking agent from this intermediate regenerates the isocyanate functionality, which then rapidly reacts with the nucleophile to form the final product usm.edu. This mechanism suggests a concerted or stepwise process where the nucleophilic attack and the elimination of the blocking group are more directly coupled.

The prevalence of one mechanism over the other can depend on various factors, including the specific structures of the blocked isocyanate, the blocking agent, and the nucleophile, as well as the reaction conditions, such as temperature and solvent rsc.orgnih.govijacskros.com.

Catalytic Strategies for Controlled Deblocking

Controlling the deblocking temperature and rate is crucial for the successful application of blocked isocyanates, especially in one-component systems where the blocked isocyanate and the coreactant are mixed but remain unreacted until triggered wikipedia.org. Catalysts play a significant role in influencing the deblocking process, often allowing it to occur at lower temperatures and/or faster rates wikipedia.orggoogle.com.

Various catalysts have been investigated for their effect on isocyanate deblocking. Organometallic compounds, particularly tin compounds like dibutyltin (B87310) dilaurate (DBTDL) and dibutyltin oxide, are commonly used catalysts in polyurethane chemistry and have been shown to be effective in catalyzing the deblocking reaction wikipedia.orgijacskros.comgoogle.com. Studies have demonstrated that the addition of DBTDL can reduce the deblocking temperature of blocked prepolymers enpress-publisher.com.

Tertiary amines are another class of catalysts known to accelerate reactions involving isocyanates, and they can also influence the deblocking process wikipedia.orgijacskros.com. Some research suggests a synergistic effect when combining organotin compounds and tertiary amines, leading to lower deblocking temperatures and reduced reaction times compared to uncatalyzed systems or those using a single catalyst type njit.edu.

Recent research has also explored metal-free catalytic strategies for deblocking. For instance, halide-catalyzed deblocking, particularly using organic and inorganic fluoride ion sources, has been shown to regenerate isocyanate functionality at or near ambient temperature, offering a distinct advantage over conventional high-temperature, organotin-catalyzed methods google.com.

Applications of Butyl Isocyanate in Advanced Materials and Chemical Synthesis

Pharmaceutical Synthesis Intermediates

Butyl isocyanate serves as a key intermediate in the synthesis of various pharmaceutical compounds chemicalbook.comlookchem.commade-in-china.commainchem.comechemi.comchemicalbook.comchemicalbull.com. Its application in this field primarily involves the formation of urea (B33335) and carbamate (B1207046) structures, which are integral to the pharmacophores of numerous drug molecules.

Sulfonylurea Derivatives for Medicinal Applications (e.g., Antidiabetic Agents)

A significant application of this compound in pharmaceutical synthesis is its role in the production of sulfonylurea derivatives chemicalbook.comlookchem.commade-in-china.comjrespharm.com. Sulfonylureas are a class of compounds known for their diverse biological activities, including their use as antidiabetic agents jrespharm.comjetir.org. The synthesis of sulfonylureas typically involves the reaction between a sulfonamide and an isocyanate jetir.org. This compound is specifically used as a synthetic intermediate for a number of hypoglycemic sulfonylurea agents that exhibit sugar-lowering activity chemicalbook.comlookchem.commade-in-china.com. Examples of such antidiabetic drugs synthesized using this compound include glibenclamide, tolbutamide, and chlorpropamide (B1668849) chemicalbook.comlookchem.commade-in-china.comscribd.com. The synthesis of tolbutamide, for instance, involves the reaction between p-toluenesulfonamide (B41071) and this compound scribd.com.

Synthesis of Other Bioactive Compounds

Beyond sulfonylurea antidiabetics, this compound is also employed in the synthesis of other bioactive compounds lookchem.comgoogle.comechemi.com. Its ability to form urea and carbamate linkages allows for the construction of various molecular scaffolds relevant to medicinal chemistry beilstein-journals.org. While specific examples beyond sulfonylureas are less detailed in the provided context, the general reactivity of isocyanates with diverse nucleophiles underscores their potential in generating a wide array of biologically active molecules wikipedia.orgrsc.org.

Agrochemical Synthesis Intermediates

This compound is a crucial intermediate in the agrochemical industry, contributing to the synthesis of various pesticides, including fungicides, herbicides, and insecticides chemicalbook.comlookchem.comtradekey.commade-in-china.commainchem.comechemi.comchemicalbook.combutlerov.com.

Fungicide Precursors (e.g., Benzimidazole (B57391) Fungicides, Benomyl)

This compound is utilized in the synthesis of certain fungicides, notably benzimidazole fungicides like benomyl (B1667996) chemicalbook.comlookchem.commade-in-china.comechemi.comchemicalbook.comchemdad.com. Benomyl, chemically known as methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate, is a systemic fungicide that has been used to control a wide range of fungal diseases chemdad.cominchem.org. This compound is a key component in the formation of the butylcarbamoyl moiety of benomyl chemdad.com. Benomyl is known to degrade in water and organic solvents, with this compound being identified as a degradation product chemdad.comwho.int.

Herbicide Precursors (e.g., Sulfonylurea Herbicides)

Similar to their pharmaceutical counterparts, sulfonylurea herbicides are also synthesized using this compound as an intermediate chemicalbook.comlookchem.commade-in-china.comgoogle.com. These herbicides are known for their high activity and low toxicity google.com. This compound acts as a typical catalyst or intermediate in the synthesis of various sulfonylurea herbicides, including chlorsulfuron, sulfometuron, metsulfuron-methyl, and chlorimuron-ethyl (B22764) chemicalbook.comlookchem.commade-in-china.com. The synthesis often involves the reaction of a substituted sulfonamide with phosgene (B1210022) in the presence of this compound chemicalbook.comlookchem.commade-in-china.com.

Insecticide Production

This compound is also used as an intermediate in the production of insecticides echemi.com. Specifically, it is employed in the synthesis of carbamate and urea insecticides mainchem.comechemi.comnih.govnih.gov. The reaction of isocyanates with amines yields ureas, while reaction with alcohols yields carbamates, both structural motifs found in various insecticides wikipedia.orgdiva-portal.org.

Reagent in Specialized Organic Synthesis

This compound is utilized as a reagent in various specialized organic synthesis reactions, contributing to the formation of complex molecules and specific functional groups.

Friedel–Crafts Acylation for Amide Formation

While traditional Friedel-Crafts acylation typically involves acyl halides or anhydrides reacting with aromatic compounds to form ketones, isocyanates can participate in related reactions leading to amide formation. Isocyanates can generate isocyanate cations under strong Brønsted acid conditions. mdpi.comdntb.gov.ua These cations can then react with aromatic systems in a Friedel-Crafts-type process to yield aromatic amides. mdpi.comdntb.gov.ua For instance, studies have shown that aliphatic iso(thio)cyanates react with certain substituted aromatic compounds, like 2,7-di-tert-butylpyrene, in the presence of trifluoromethanesulfonic acid, resulting in the formation of corresponding amides (or thioamides) through regioselective substitution. beilstein-journals.org This demonstrates the utility of isocyanates, including this compound, in facilitating C-C bond formation and amide synthesis via electrophilic aromatic substitution pathways under specific conditions. beilstein-journals.org

Role in Complex Molecule Construction

This compound, like other isocyanates, can serve as a building block in the construction of complex molecules. Isocyanates are known to participate in various reactions, including nucleophilic addition, cycloaddition with unsaturated systems, Diels-Alder reactions, and reactions with bifunctional compounds to form heterocyclic derivatives. google.com These reaction types allow for the incorporation of the butylcarbamoyl moiety into more intricate molecular structures, which can be relevant in the synthesis of pharmaceuticals, agrochemicals, and natural products. google.comontosight.ai The reactivity of the isocyanate group provides a handle for creating diverse chemical linkages and ring systems within complex molecular frameworks.

Polymer Science and Macromolecular Engineering

This compound plays a significant role in polymer science, particularly in the creation and study of polymers with unique structural and conformational properties.

Poly(n-butyl isocyanate) as a Rigid-Rod Polymer Model

Poly(n-butyl isocyanate) (PBIC) is widely recognized as an ideal model polymer for studying rigid-rod macromolecular chains. researchgate.netoup.com Its structure, consisting of a repeating sequence of amide bonds, leads to an unusually high chain stiffness and a helical conformation in solution. researchgate.netoup.comaip.org This inherent rigidity makes PBIC a valuable system for investigating the physical behavior of stiff-chain polymers, which differ significantly from flexible-chain polymers. researchgate.net

Studies on Hydrodynamic and Conformational Properties of Derived Polymers

Extensive research has been conducted on the hydrodynamic and conformational properties of PBIC in dilute solutions. Techniques such as dielectric measurements, dynamic electric birefringence (Kerr effect), and photon correlation spectroscopy have been employed to understand its behavior. aip.orgrsc.org These studies have shown that at lower molecular weights, PBIC exhibits rigid-rod-like and helical characteristics. aip.orgaip.org As the molecular weight increases, chain flexibility accumulates, and at high molecular weights, the polymer chain conformation can be described as a random coil, although its stiffness is still notable compared to typical flexible polymers. aip.org The relationship between molecular weight and properties like relaxation time and dipole moment provides insights into the transition from rigid-rod to more flexible behavior. aip.orgaip.org

Toxicological Research and Biological Interactions of Butyl Isocyanate

Mechanisms of Toxicity at the Cellular and Molecular Level

The toxic effects of butyl isocyanate at the cellular and molecular level stem from its chemical reactivity and subsequent interactions with key biological components. These interactions can disrupt normal cellular processes, leading to a cascade of adverse effects.

Interaction with Biological Nucleophiles and Macromolecules (e.g., Amino, Alcohol, Sulfhydryl Groups)

Isocyanates, including this compound, are electrophilic compounds that react readily with nucleophilic groups present in biological molecules. These nucleophilic groups include amino (-NH₂), alcohol (-OH), and sulfhydryl (-SH) groups found in amino acids, proteins, lipids, and nucleic acids. nih.govrsc.orgresearchgate.net The reaction typically involves a nucleophilic addition to the electrophilic carbon atom of the isocyanate group, forming stable covalent adducts such as ureas, carbamates, and thiocarbamates. rsc.orgresearchgate.net

While hydrolysis of isocyanates in an aqueous environment is theoretically possible, alkyl isocyanates like this compound are considered relatively resistant to such hydrolysis compared to arylisocyanates. nih.gov This suggests that direct reaction with biological nucleophiles may be a significant pathway for their interaction within the body.

Adduct Formation with Proteins (e.g., Albumin) and Neo-Epitope Generation

A key mechanism of toxicity involves the formation of covalent adducts between this compound and proteins. Proteins contain numerous nucleophilic sites, particularly the ε-amino groups of lysine (B10760008) residues, the sulfhydryl groups of cysteine residues, and the hydroxyl groups of serine and threonine residues, all of which can react with isocyanates. researchgate.netnih.govfrontiersin.org

Adduct formation with abundant proteins such as albumin is well-documented for isocyanates. researchgate.netresearchgate.net These protein-isocyanate conjugates can act as haptens. When bound to a carrier protein like albumin, these haptens can create novel structures, known as neo-epitopes, that are not normally recognized by the immune system. researchgate.netgoogle.com These neo-epitopes can trigger an immune response, potentially leading to sensitization and allergic reactions. researchgate.netcdc.gov

Effects on Ciliary Function in Respiratory Epithelium (e.g., Tubulin Binding)

The respiratory epithelium is a primary site of exposure to inhaled isocyanates. Ciliated epithelial cells play a crucial role in mucociliary clearance, a defense mechanism that removes inhaled particles and pathogens from the airways. researchgate.netnih.govmdpi.com

Research with other isocyanates, such as toluene (B28343) diisocyanate (TDI), has indicated that isocyanates can interact with components of the respiratory epithelium, including tubulin, a key structural protein of cilia. researchgate.net This interaction can lead to impaired ciliary function, including decreased ciliary movement. researchgate.net While specific studies on this compound's direct effects on ciliary tubulin are limited in the provided results, the known reactivity of isocyanates with proteins and the documented effects of other isocyanates on ciliary function suggest a potential mechanism by which this compound could disrupt respiratory defense mechanisms. Impaired mucociliary clearance can lead to the retention of inhaled substances, potentially increasing local exposure and exacerbating toxic effects. researchgate.net

Induction of Oxidative Stress and Antioxidant Enzyme Modulation (e.g., Glutathione (B108866), SOD, Catalase)

Isocyanates have been shown to induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage. cdc.govnih.govnih.govnih.gov Oxidative stress can lead to damage to lipids, proteins, and DNA. researchgate.net

Key components of the cellular antioxidant defense system include enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione peroxidase (GPx), as well as non-enzymatic antioxidants like glutathione (GSH). oatext.commdpi.comjeeng.netmdpi.com Isocyanates can disrupt this balance. Studies have shown that isocyanate exposure can lead to increased production of ROS and reactive nitrogen species, and can modulate the levels and activity of antioxidant enzymes and glutathione. researchgate.netnih.gov For instance, some research indicates a decrease in glutathione, SOD, and catalase levels following isocyanate exposure, suggesting a depletion of antioxidant defenses. researchgate.net Isocyanates can also form conjugates with glutathione, which can serve as a detoxification pathway, but this process also consumes GSH. nih.govresearchgate.netepa.gov

DNA Damage and Apoptotic Pathways

Oxidative stress induced by isocyanates can lead to DNA damage, including DNA strand breaks. nih.govresearchgate.netmdpi.comrsc.org DNA damage can activate cellular pathways that lead to apoptosis, or programmed cell death, as a mechanism to remove damaged cells. nih.govnih.govmdpi.comcapes.gov.brexcli.de